Abacavir sulfate

Description

Overview of Antiretroviral Agents and HIV/AIDS Context

Human Immunodeficiency Virus (HIV) is the etiologic agent of Acquired Immunodeficiency Syndrome (AIDS), a condition characterized by progressive failure of the immune system. bjstd.org HIV primarily targets CD4+ T helper cells, macrophages, and dendritic cells, which are critical components of the immune system. bjstd.org The replication cycle of HIV involves several key steps, including reverse transcription of viral RNA into DNA, integration of viral DNA into the host genome, and assembly of new viral particles. bjstd.orgpatsnap.com

Antiretroviral therapy (ART) is the cornerstone of HIV management. webmd.comalberta.capaho.org ART involves the use of a combination of antiretroviral medicines to suppress HIV replication. alberta.capaho.org The primary goal of ART is to reduce the amount of HIV in the blood (viral load) to a level that is undetectable with current blood tests, which helps the immune system recover and prevents disease progression. alberta.caiapac.org ART has been instrumental in reducing morbidity and mortality rates among HIV-infected individuals and has transformed HIV infection into a manageable chronic condition for many. nih.govnih.gov Antiretroviral agents are classified into several classes based on the step of the HIV life cycle they inhibit, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), fusion inhibitors, entry inhibitors (CCR5 antagonists), and integrase strand transfer inhibitors (INSTIs). bjstd.orgwebmd.comalberta.canih.gov

Historical Context of Abacavir (B1662851) Sulfate (B86663) Development

The development of antiretroviral drugs began in earnest following the identification of HIV as the cause of AIDS in the early 1980s. bjstd.orgnih.govscienceopen.com Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor, was approved by the U.S. Food and Drug Administration (FDA) in 1987, marking a significant milestone in HIV treatment. nih.govnih.govscienceopen.comslideshare.net This initial success provided momentum for the discovery and development of further antiretroviral agents targeting various stages of the viral life cycle. nih.gov

Abacavir, the active pharmaceutical ingredient in abacavir sulfate, was patented in 1988. slideshare.netwikipedia.org this compound was subsequently approved by the FDA in December 1998, becoming one of the many antiretroviral drugs available for the treatment of HIV infection. iapac.orgnih.govslideshare.netwikipedia.org Its approval contributed to the expanding arsenal (B13267) of drugs available for combination therapy, a strategy that had demonstrated superior effectiveness in managing HIV compared to monotherapy. alberta.canih.gov

Role of this compound in HIV-1 Treatment Strategies

This compound plays a vital role in current HIV-1 treatment strategies as a core component of combination antiretroviral therapy (ART). iapac.orgwikipedia.orgclinicaltrials.euwho.intdrugbank.comhres.ca As an NRTI, its mechanism of action involves inhibiting the activity of HIV reverse transcriptase, an enzyme essential for the virus to convert its RNA into DNA and replicate within host cells. patsnap.comiapac.orgwikipedia.orgclinicaltrials.eudrugbank.comeuropa.eunih.gov

Once inside the cell, abacavir is converted by cellular enzymes to its active intracellular metabolite, carbovir (B1146969) triphosphate (CBV-TP). patsnap.comclinicaltrials.eueuropa.eunih.govnih.gov This active metabolite is an analogue of the naturally occurring deoxyguanosine triphosphate (dGTP). patsnap.comnih.gov CBV-TP competes with dGTP for incorporation into the nascent viral DNA chain by HIV reverse transcriptase. patsnap.comnih.gov Upon incorporation, CBV-TP acts as a chain terminator because it lacks the necessary 3'-OH group required for the formation of the 5' to 3' phosphodiester bond, effectively halting the elongation of the viral DNA strand. patsnap.comdrugbank.comnih.gov This inhibition of viral DNA synthesis prevents HIV from replicating. patsnap.comiapac.orgclinicaltrials.eudrugbank.com

The effectiveness of this compound is realized when used in combination with other antiretroviral agents, typically from different drug classes. alberta.caiapac.orgwikipedia.orgclinicaltrials.euwho.intdrugbank.comhres.ca This combination approach, often referred to as an "anti-HIV cocktail" or highly active antiretroviral therapy (HAART), is the standard of care for HIV infection. alberta.capaho.orgnih.gov Combining drugs with different mechanisms of action helps to achieve maximal viral suppression, reduce the risk of the virus developing resistance to any single drug, and improve immunological function. alberta.capaho.orgnih.gov Studies have shown that abacavir, in combination with other NRTIs like lamivudine (B182088), can lead to significant reductions in viral load and increases in CD4 cell counts, contributing to improved immune function and reduced risk of opportunistic infections. iapac.orgclinicaltrials.eu In vitro studies have demonstrated synergy between abacavir and other antiretroviral drugs such as nevirapine (B1678648) and zidovudine, while additive effects have been observed with didanosine (B1670492), lamivudine, and stavudine (B1682478). europa.eu

Pharmacokinetic data indicate that abacavir is rapidly and extensively absorbed after oral administration. nih.gov Following administration, it is distributed throughout the body and undergoes intracellular phosphorylation to its active triphosphate form. patsnap.comclinicaltrials.eueuropa.eunih.govnih.gov Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronidation, with excretion occurring mainly through the urine and feces. wikipedia.orgnih.gov The half-life of abacavir is approximately 1.54 hours. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

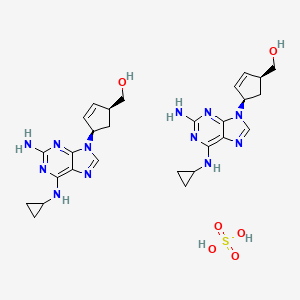

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2, 2736655-48-2 | |

| Record name | Abacavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms

Mechanism of Antiviral Action Abacavir's antiviral activity is mediated by its active intracellular metabolite, carbovir (B1146969) triphosphate (CBV-TP).drugbank.comnih.govpatsnap.comnih.govontosight.aieuropa.euCBV-TP interferes with the crucial process of reverse transcription, which is essential for HIV replication.drugbank.comwikipedia.orgexpasy.orgpatsnap.comontosight.aiHIV reverse transcriptase (RT) is an enzyme responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.patsnap.comBy inhibiting this enzyme, CBV-TP prevents the synthesis of viral DNA, thereby halting viral replication.drugbank.comwikipedia.orgexpasy.orgpatsnap.comontosight.ai

Intracellular Phosphorylation and Activation Pathways The conversion of abacavir (B1662851) to its pharmacologically active form, carbovir triphosphate, occurs within the cytoplasm of host cells through a series of phosphorylation steps catalyzed by cellular kinases.nih.govexpasy.orgpatsnap.comimmunopaedia.org.zathebodypro.comoncohemakey.comThis intracellular activation is crucial for abacavir's function.patsnap.comthebodypro.comoncohemakey.com

Role of Cellular Kinases (e.g., Adenosine (B11128) Phosphotransferase) The initial step in the intracellular phosphorylation of abacavir involves the enzyme adenosine phosphotransferase (ADK), which converts abacavir to abacavir 5'-monophosphate.immunopaedia.org.zathebodypro.comoncohemakey.compharmgkb.orgnih.govnatap.orgFollowing this, abacavir monophosphate undergoes deamination by a cytosolic enzyme to form carbovir 5'-monophosphate.immunopaedia.org.zathebodypro.compharmgkb.orgnih.govnatap.orgresearchgate.netCarbovir 5'-monophosphate is then converted to carbovir 5'-diphosphate by the enzyme guanylate kinase (GUK1).pharmgkb.orgnih.govGuanylate kinase exhibits stereoselectivity for the (-) enantiomer of carbovir 5'-monophosphate.pharmgkb.orgnih.govFinally, carbovir 5'-diphosphate is converted to the active 5'-triphosphate form (CBV-TP) by various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate (B83284) kinases (NME gene group), phosphoglycerate kinase (PGK1), and phosphoenolpyruvate (B93156) carboxykinase (PCK1).pharmgkb.orgnih.govWhile the primary pathway involves adenosine phosphotransferase, minor pathways, such as conversion to carbovir followed by phosphorylation by inosine (B1671953) phosphotransferase, can also contribute to the formation of carbovir 5'-monophosphate, although these constitute less than 2% of abacavir anabolism.pharmgkb.orgnih.gov

The intracellular phosphorylation pathway can be summarized as follows:

| Step | Substrate | Enzyme | Product |

| 1 | Abacavir | Adenosine Phosphotransferase (ADK) | Abacavir 5'-Monophosphate |

| 2 | Abacavir 5'-Monophosphate | Cytosolic Deaminase | Carbovir 5'-Monophosphate |

| 3 | Carbovir 5'-Monophosphate | Guanylate Kinase (GUK1) | Carbovir 5'-Diphosphate |

| 4 | Carbovir 5'-Diphosphate | Various Cellular Kinases | Carbovir 5'-Triphosphate (CBV-TP) |

Research findings highlight the efficiency of guanylate kinase, with one study indicating that (-)-carbovir (B125634) 5'-monophosphate was 7,000 times more efficient as a substrate for this enzyme than the (+) enantiomer. pharmgkb.orgnih.gov

Inhibition of HIV-1 Reverse Transcriptase (RT) Carbovir triphosphate (CBV-TP), the active metabolite of abacavir, is a potent inhibitor of HIV-1 reverse transcriptase.nih.govontosight.aieuropa.euoncohemakey.comnih.govnih.govacs.orghres.caplos.orgasm.orgviivexchange.comeuropa.euoup.comIts mechanism of inhibition involves competing with the natural substrate and causing chain termination during viral DNA synthesis.drugbank.comnih.govwikipedia.orgexpasy.orgpatsnap.comontosight.aiimmunopaedia.org.za

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP) CBV-TP acts as a structural analog of the natural nucleoside deoxyguanosine triphosphate (dGTP), which is a building block used by HIV-1 reverse transcriptase to synthesize viral DNA.drugbank.comnih.govpatsnap.comimmunopaedia.org.zathebodypro.comnatap.orgplos.orgDue to this structural similarity, CBV-TP competes with dGTP for incorporation into the growing viral DNA chain.drugbank.comnih.govpatsnap.comimmunopaedia.org.zanatap.orgWhen CBV-TP is incorporated, it lacks the necessary 3'-hydroxyl group that is required for the formation of the next phosphodiester bond in the DNA backbone.drugbank.comontosight.aiimmunopaedia.org.zaThis absence of the 3'-hydroxyl group leads to the premature termination of the viral DNA chain elongation, effectively blocking the synthesis of functional viral DNA and inhibiting viral replication.drugbank.comnih.govwikipedia.orgexpasy.orgpatsnap.comontosight.aieuropa.euimmunopaedia.org.za

Research has investigated the efficiency of CBV-TP utilization by HIV-1 RT compared to dGTP. Studies using pre-steady-state kinetic parameters have shown that CBV-TP can be a surprisingly poor substrate relative to dGTP for wild-type HIV-1 RT in both DNA- and RNA-directed polymerization. acs.org Furthermore, a single amino acid change (methionine 184 to valine, M184V) in HIV-1 RT, commonly observed clinically in response to abacavir treatment, can decrease the efficiency of CBV-TP utilization even further, suggesting this mutation confers resistance at the level of CBV-MP incorporation. nih.govacs.org

DNA Chain Termination Mechanisms

The active metabolite, carbovir triphosphate (CBV-TP), functions as a competitive inhibitor of HIV-1 RT. CBV-TP is an analog of the natural substrate deoxyguanosine triphosphate (dGTP) patsnap.comdrugbank.com. Due to its structural similarity to dGTP, CBV-TP competes for incorporation into the nascent viral DNA chain being synthesized by HIV-1 RT pharmgkb.orgpatsnap.comdrugbank.com.

Once incorporated into the growing DNA strand, CBV-TP acts as a chain terminator. This is because, unlike natural nucleotides, CBV-TP lacks a 3'-hydroxyl (OH) group on its carbocyclic sugar ring pharmgkb.orgontosight.ai. The absence of this 3'-OH group is crucial because it is required to form the phosphodiester bond necessary for the addition of the next nucleotide pharmgkb.orgdrugbank.com. Consequently, the elongation of the viral DNA chain is halted prematurely, disrupting the synthesis of proviral DNA and preventing viral replication patsnap.comdrugbank.com.

Research has shown that the mechanism of inhibition by CBV-TP is due to its incorporation into the DNA, resulting in chain termination nih.govnih.govebi.ac.uk. Studies comparing the inhibition kinetics of CBV-TP with other nucleotide analogs like zidovudine (B1683550) triphosphate (AZT-TP) have shown similar potent inhibitory effects on HIV-1 RT nih.govnih.gov.

Specificity for HIV-Infected Cells

While abacavir is phosphorylated by cellular kinases, its selective activity against HIV-infected cells is partly attributed to the higher concentration or activity of the necessary cellular enzymes within these cells compared to uninfected cells patsnap.com. This selective activation helps to concentrate the active metabolite, carbovir triphosphate, in the cells where viral replication is occurring. patsnap.comresearchgate.net

Furthermore, carbovir triphosphate exhibits significantly less affinity for human host cell DNA polymerases (such as DNA polymerase α, β, and γ) compared to HIV-1 reverse transcriptase pharmgkb.orgnih.govebi.ac.uk. This differential affinity is a key factor in minimizing toxicity to host cells, as it reduces the likelihood of CBV-TP interfering with normal cellular DNA synthesis pharmgkb.orgnih.govebi.ac.uk. Studies have indicated that abacavir has the lowest inhibition of mitochondrial DNA polymerase γ among certain NRTIs, which is believed to contribute to a lower risk of mitochondrial toxicity pharmgkb.org.

Research comparing the activity of different NRTIs in HIV-infected resting cells has demonstrated distinct antiviral activities, suggesting variations in their cell type-specific phosphorylation or activity nih.gov. The potent activity of abacavir in HIV-infected resting cells was observed in some studies, indicating its effectiveness in this cell population nih.gov.

Molecular Interactions and Binding Dynamics

The antiviral efficacy of abacavir sulfate (B86663) at the molecular level is dictated by the interactions and binding dynamics of its active metabolite, carbovir triphosphate, with the HIV-1 reverse transcriptase enzyme.

Carbovir Triphosphate Interaction with HIV-1 RT

Carbovir triphosphate (CBV-TP) binds to the polymerase active site of HIV-1 RT, competing with the natural substrate, deoxyguanosine triphosphate (dGTP) patsnap.comdrugbank.commdpi.com. This binding occurs at the deoxynucleotide triphosphate (dNTP)-binding site, which is composed of residues from the palm and fingers subdomains of the p66 subunit of HIV-1 RT mdpi.comnih.gov.

The interaction involves the triphosphate moiety of CBV-TP and the catalytic aspartate residues (D110, D185, and D186) in the palm subdomain of p66, which coordinate with two divalent magnesium ions essential for catalysis mdpi.comnih.gov. The structural similarity between CBV-TP and dGTP allows CBV-TP to be recognized and incorporated by the enzyme pharmgkb.orgpatsnap.com.

Kinetic studies have provided insights into the binding affinity and incorporation efficiency of CBV-TP. The inhibition constant (Ki) for the inhibition of dGTP incorporation into DNA by HIV-1 reverse transcriptase has been reported for carbovir triphosphate. For instance, one study reported a Ki of 21 nmol/L for carbovir triphosphate against HIV-1 reverse transcriptase natap.org.

However, studies examining pre-steady-state kinetic parameters have also revealed nuances in the interaction. In the case of wild-type HIV-1 RT, CBV-TP was found to be a relatively poor substrate compared to dGTP capes.gov.brnih.gov. Despite this, its incorporation leads to chain termination, which is the basis of its antiviral activity capes.gov.brnih.gov. The binding and incorporation efficiency can be affected by mutations in the HIV-1 RT enzyme, such as the M184V mutation, which is associated with resistance to abacavir capes.gov.brnih.govasm.org.

Structural Biology of Enzyme-Inhibitor Complexes

Structural biology, particularly X-ray crystallography, has been instrumental in understanding the interaction between HIV-1 RT and nucleotide analogs like carbovir triphosphate. Crystal structures of HIV-1 RT in complex with DNA templates and incoming nucleotides or nucleotide analogs provide detailed views of the binding pocket and the conformational changes that occur upon substrate or inhibitor binding mdpi.comasm.orgnih.govrcsb.org.

While specific crystal structures of HIV-1 RT bound directly to carbovir triphosphate are not extensively detailed in the search results, studies of RT in complex with other NRTIs and natural dNTPs offer valuable insights into the general binding mode of nucleoside analogs. These structures show that the binding of a dNTP or NRTI triphosphate is accompanied by conformational changes, including the closing of the fingers subdomain of p66, which forms the dNTP-binding pocket mdpi.comnih.gov.

The active site residues involved in nucleotide binding and catalysis, including the catalytic aspartates, have been identified through these structural studies mdpi.comnih.gov. Structural comparisons of HIV-1 RT with human DNA polymerases have also highlighted key amino acids responsible for the differential affinity of NRTIs, explaining the selective toxicity profile rcsb.org.

Furthermore, structural studies have shed light on the mechanisms of drug resistance, illustrating how mutations in the RT enzyme can affect the binding and incorporation of NRTI triphosphates mdpi.comnih.goviucr.org. For example, mutations around the dNTP-binding site can alter the hydrogen-bonding network and the shape of the pocket, leading to reduced affinity for the NRTI triphosphate or increased excision of the incorporated analog nih.goviucr.org.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Disposition

Abacavir (B1662851) is rapidly absorbed following oral administration, exhibiting a mean absolute bioavailability of approximately 83% in adults. nih.govpharmgkb.orgdrugs.com Its lipophilic nature and high water solubility facilitate its passage across cell membranes via passive diffusion and enable its distribution into various tissues, including the cerebrospinal fluid. oncohemakey.comnih.govwikipedia.org

Intracellular Activation and Metabolism of Abacavir to Carbovir (B1146969) Triphosphate

Within viral-infected cells, abacavir undergoes a series of intracellular phosphorylation steps catalyzed by cellular enzymes to yield its pharmacologically active metabolite, carbovir triphosphate (CBV-TP). drugbank.comoncohemakey.comnih.gov This activation pathway is distinct from those involved in the metabolism of some other nucleoside reverse transcriptase inhibitors (NRTIs). oncohemakey.com

The initial step involves the anabolism of abacavir to abacavir 5'-monophosphate by the enzyme adenosine (B11128) phosphotransferase. nih.gov Abacavir 5'-monophosphate is then deaminated by a cytosolic enzyme to form (-)-carbovir (B125634) 5'-monophosphate. nih.gov Notably, di- or triphosphates of abacavir have not been detected within cells. nih.gov (-)-Carbovir 5'-monophosphate is subsequently converted to (-)-carbovir 5'-diphosphate by the enzyme guanylate kinase, which demonstrates stereoselectivity for the (-) enantiomer. nih.gov Finally, carbovir 5'-diphosphate is converted to the active 5'-triphosphate form, carbovir triphosphate (CBV-TP), through the action of various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate (B83284) kinases, phosphoglycerate kinase, and phosphoenolpyruvate (B93156) carboxykinase. nih.gov

Involvement of Cytosolic Alcohol Dehydrogenase (ADH)

Cytosolic alcohol dehydrogenase (ADH) plays a significant role in the metabolism of abacavir, primarily in hepatocytes. nih.govpharmgkb.org ADH catalyzes the oxidation of abacavir, leading to the formation of the inactive carboxylate metabolite, abacavir 5'-carboxylate (also known as 2269W93). nih.govpharmgkb.orgontosight.ai This reaction involves the oxidation of the primary β,γ-alcohol moiety of abacavir. researchgate.net Studies with purified enzymes in vitro indicate that the alpha isoform of ADH possesses this activity, potentially proceeding through an unstable aldehyde intermediate. reactome.org The formation of the carboxylate metabolite is a key step in the elimination of abacavir from the body. ontosight.ai

Involvement of Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Enzymes

Uridine diphosphate glucuronosyltransferase (UGT) enzymes are also primary contributors to abacavir metabolism in hepatocytes. nih.govpharmgkb.org These enzymes catalyze the glucuronidation of abacavir, resulting in the formation of the inactive glucuronide metabolite (known as 361W94). nih.govpharmgkb.org Glucuronidation increases the polarity and water solubility of abacavir, facilitating its elimination. mdpi.com While a member of the UGT enzyme family is involved in catalyzing the reaction of abacavir with UDP-glucuronate to form abacavir 5'-glucuronide, the specific UGT enzyme or enzymes responsible have not been definitively identified. reactome.org

Formation of Inactive Metabolites (Carboxylate and Glucuronide)

The metabolism of abacavir primarily yields two inactive metabolites: the carboxylate metabolite and the glucuronide metabolite. nih.govpharmgkb.orgmims.com These metabolites are formed through the actions of cytosolic ADH and UGT enzymes, respectively. nih.govpharmgkb.org A mass balance study indicated that approximately 83% of an administered dose of abacavir is eliminated in the urine, with 36% recovered as the glucuronide metabolite and 30% as the carboxylate metabolite. nih.govpharmgkb.org The remaining portion in the urine consists of the parent drug and minor metabolites. nih.govpharmgkb.org Fecal elimination accounts for about 16% of the dose. nih.govpharmgkb.org

Table 1: Major Urinary Metabolites of Abacavir

| Metabolite | Percentage of Dose Recovered in Urine |

| Glucuronide metabolite | ~36% |

| Carboxylate metabolite | ~30% |

| Parent drug/trace | ~17% |

Data compiled from mass balance studies. nih.govpharmgkb.org

Distribution to Cerebrospinal Fluid (CSF)

Abacavir has been shown to penetrate the cerebrospinal fluid (CSF). oncohemakey.comwikipedia.orgmims.com Its ability to cross the blood-brain barrier is attributed, in part, to its lipophilic properties. nih.gov Studies have reported significant penetration of abacavir into the CSF in humans. oncohemakey.com The ratio of CSF to plasma AUC (area under the curve) for abacavir has been reported to range from 0.27 to 0.33 in HIV-infected subjects. fda.gov This distribution to the CSF is relevant in the context of treating HIV infection affecting the central nervous system.

Intracellular Half-Life of Active Metabolite (Carbovir Triphosphate)

The antiviral activity of abacavir is directly related to the intracellular concentrations and persistence of its active metabolite, carbovir triphosphate (CBV-TP). drugbank.com The intracellular half-life of CBV-TP in peripheral blood mononuclear cells (PBMCs) has been estimated in various studies. While early in vitro studies suggested a shorter half-life, more recent in vivo studies indicate a significantly longer intracellular half-life. oncohemakey.comdrugbank.com

Reported intracellular half-life values for CBV-TP vary across studies. Some studies have estimated the elimination half-life to range between 12 and 20 hours. asm.orgnih.gov A study evaluating intracellular CBV-TP concentrations in PBMCs from HIV-infected patients over 24 hours or greater found that concentrations fell below the limit of detection by 72 hours after the last abacavir dose, in accordance with a median half-life of 18 hours (range: 12-19 hours). nih.gov Another review indicates that CBV-TP has been shown to have a long elimination half-life of greater than 20 hours, supporting once-daily dosing regimens. drugbank.compharmgkb.org

Table 2: Reported Intracellular Half-Life of Carbovir Triphosphate

| Study Type | Estimated Half-Life Range |

| In vivo | 12 - >20 hours |

| In vitro | ~3.3 hours |

Data compiled from various studies. oncohemakey.comdrugbank.compharmgkb.orgfda.govasm.orgnih.govnih.gov

Elimination Pathways and Excretion

Abacavir is primarily eliminated through hepatic metabolism, with subsequent excretion of metabolites predominantly in the urine. The main metabolic pathways in humans involve alcohol dehydrogenase and glucuronidation, yielding the 5'-carboxylic acid and 5'-glucuronide metabolites, respectively. efda.gov.etnih.govviivexchange.comnih.goveuropa.eu These two metabolites account for approximately 66% of the administered dose and are excreted in the urine. efda.gov.etviivexchange.comeuropa.eu

The elimination half-life of abacavir is relatively short, approximately 1.5 to 2 hours. nih.govdrugs.comwikipedia.orgnih.goveuropa.eu Despite this, the intracellular active metabolite, carbovir triphosphate, has a longer half-life, supporting less frequent dosing regimens. nih.govhres.ca

Studies in patients with end-stage renal disease have shown that the pharmacokinetics of abacavir are similar to those in patients with normal renal function, which is consistent with the minimal renal excretion of the unchanged drug. efda.gov.etnih.gov

Pharmacodynamic Effects

Abacavir is a potent and selective inhibitor of HIV-1 and HIV-2 replication. europa.euwho.int Its antiviral activity stems from its intracellular conversion to the active metabolite, carbovir triphosphate. drugs.comdrugbank.comeuropa.euwho.int Carbovir triphosphate inhibits the activity of HIV reverse transcriptase by competing with the natural substrate, deoxyguanosine-5'-triphosphate, and by being incorporated into the viral DNA chain, leading to chain termination and interruption of the viral replication cycle. drugbank.comhres.caeuropa.eupatsnap.com This mechanism is specific to HIV reverse transcriptase, with significantly less affinity for host cell DNA polymerases. hres.ca

Antiviral Activity in Cell Culture (EC50/IC50 Values)

In vitro studies have demonstrated the antiviral activity of abacavir against various laboratory strains and clinical isolates of HIV in different cell types, including transformed T cell lines, monocyte/macrophage-derived lines, and primary cultures of activated peripheral blood lymphocytes. rwandafda.gov.rw

The concentration of abacavir required to achieve 50% inhibition of viral replication (EC50 or IC50) varies depending on the specific virus strain and the host cell type used in the assay. rwandafda.gov.rw For laboratory strains of HIV-1 IIIB, the mean EC50 values for abacavir have been reported to range from 1.4 to 5.8 µM. europa.eu Against HIV-1 BaL, the IC50 of abacavir has been shown to vary from 0.07 to 1.0 µM. hres.caviivhealthcare.com Studies with clinical isolates have reported IC50 values of 0.26 ± 0.18 µM against eight clinical isolates. drugbank.comhres.caviivhealthcare.com

Abacavir has also demonstrated antiviral activity in cell culture against non-subtype B isolates and HIV-2 isolates, with comparable activity to that observed against subtype B isolates. europa.eu

Here is a summary of representative EC50/IC50 values from cell culture studies:

| HIV Strain/Isolate | Cell Type/Assay Conditions | EC50/IC50 (µM) | Source |

| HIV-1 IIIB | Cell culture | 1.4 - 5.8 (mean) | europa.eu |

| HIV-1 BaL | Cell culture | 0.07 - 1.0 | hres.caviivhealthcare.com |

| Clinical isolates (n=8) | Cell culture | 0.26 ± 0.18 | drugbank.comhres.caviivhealthcare.com |

| HIV-2 (LAV2 and EHO) | Cell culture | Mean EC50 values reported | europa.eu |

The antiviral activity of abacavir in cell culture has been shown not to be antagonized when combined with several other antiretroviral agents, including nucleoside reverse transcriptase inhibitors (didanosine, emtricitabine (B123318), lamivudine (B182088), stavudine (B1682478), tenofovir (B777), zidovudine), the non-nucleoside reverse transcriptase inhibitor nevirapine (B1678648), and the protease inhibitor amprenavir. efda.gov.ethres.caeuropa.eurwandafda.gov.rwviivhealthcare.com

Concentration-Dependent Inhibition of Viral Replication

The inhibition of viral replication by abacavir is concentration-dependent. drugbank.com As the intracellular concentration of the active metabolite, carbovir triphosphate, increases, the degree of inhibition of HIV reverse transcriptase and subsequent viral DNA synthesis also increases. This concentration-dependent effect is the basis for the efficacy of abacavir in reducing viral load in HIV-infected individuals. patsnap.com

Pharmacodynamic modeling supports the selection of specific dosing regimens to achieve and maintain intracellular concentrations of carbovir triphosphate sufficient for potent antiviral activity. nih.govnih.gov Studies have shown that the mean trough concentrations of carbovir triphosphate are comparable following both once-daily and twice-daily abacavir dosing regimens, supporting the effectiveness of both approaches in maintaining antiviral activity. nih.gov

Pharmacogenetics of Abacavir Sulfate

HLA-B*57:01 Allele Association

A strong association has been identified between abacavir (B1662851) hypersensitivity reaction (AHSR) and the presence of the human leukocyte antigen (HLA)-B57:01 allele. pnas.orgresearchgate.netguidelines.org.aud-nb.info This genetic variant plays a crucial role in the immune system's recognition and response to antigens. loinc.org The association between HLA-B57:01 and abacavir hypersensitivity has been observed across various ethnic groups, including Caucasians, Hispanics, and individuals of African origin. nih.gov

Genetic Basis of Hypersensitivity Reaction (HSR)

The genetic basis of abacavir HSR lies in the strong association with the HLA-B57:01 allele. nih.govguidelines.org.aud-nb.infoloinc.orgpharmgkb.orgviennalab.com Studies have shown that in immunologically confirmed cases of abacavir hypersensitivity, a very high percentage of cases occurred in patients carrying this HLA variant. nih.gov For instance, the HLA-B57:01 allele was present in 94.4% of cases of definite abacavir hypersensitivity compared with 1.7% of abacavir-tolerant controls in one study. pharmgkb.org This indicates that the presence of HLA-B*57:01 is a significant risk factor for developing abacavir HSR. nih.govpharmgkb.org

Incidence and Risk Factors for HSR

Before the implementation of routine HLA-B57:01 screening, the incidence of suspected abacavir hypersensitivity reactions in clinical trials was approximately 8% among patients treated with abacavir-containing products. nih.gov With the exclusion of subjects carrying the HLA-B57:01 allele, the incidence of suspected HSR in clinical trials decreased significantly to 1%. nih.gov Routine screening has been shown to reduce the incidence of ABC HSR from 8% to less than 0.5% in abacavir-naïve patients. aruplab.comarupconsult.com

The majority of abacavir HSR cases occur within the first six weeks of treatment, with a median onset typically around 9 to 11 days. nih.govguidelines.org.aunih.gov While HLA-B57:01 is the primary genetic risk factor, other factors may also influence the risk of abacavir-induced adverse reactions. pharmgkb.org However, the negative predictive value of HLA-B57:01 testing is close to 100% in most cases of strongly associated HLA-associated drug hypersensitivity reactions, meaning that individuals who test negative for the allele are highly unlikely to develop HSR. guidelines.org.aukoreamed.orgscienceopen.com

The frequency of the HLA-B*57:01 allele varies among different populations. nih.govarupconsult.comd-nb.info

| Population Group | Approximate Allele Frequency (%) |

| Caucasians | 4-8 d-nb.info, 6 nih.gov, 6.8 arupconsult.com |

| African Americans | 2-3 nih.gov, 2-3 arupconsult.com |

| Hispanics | 0.2-4 d-nb.info |

| Asians | 0.2-4 d-nb.info, 0-6.7 arupconsult.com |

| Southwest Asian | 11 arupconsult.com |

| South American | 2.6 arupconsult.com |

| Middle Eastern | 2.5 arupconsult.com |

| Mexican | 2.2 arupconsult.com |

| African | 1 arupconsult.com |

Note: Incidence rates and allele frequencies can vary depending on the specific study and population examined.

Despite the strong association, not all individuals who carry the HLA-B57:01 allele will develop abacavir hypersensitivity; approximately 39% to 45% of individuals positive for HLA-B57:01 may tolerate abacavir treatment. nih.govnih.govnih.gov This suggests the involvement of other immune factors. nih.govpharmgkb.org

Immunogenetic Mechanisms of HLA-B*57:01-Mediated Hypersensitivity

The immunogenetic mechanisms underlying HLA-B57:01-mediated abacavir hypersensitivity involve the interaction of abacavir with the HLA-B57:01 molecule, leading to the activation of T cells. guidelines.org.aupnas.orgkoreamed.org

Cytotoxic CD8+ T cells are key mediators of the hypersensitivity reaction to abacavir. nih.govpnas.org Abacavir-specific activation of cytokine-producing, cytotoxic CD8+ T cells requires the presence of HLA-B57:01 molecules. pnas.org Confirmation of CD8+ T cell involvement has been shown in biopsies of positive abacavir patch tests from affected individuals. guidelines.org.au Studies have demonstrated that T cells from HLA-B57:01 positive individuals can be activated by abacavir, leading to cytokine production. acs.orgresearchgate.net This T-cell activation can occur through different pathways, including direct interaction with surface and intracellular MHC molecules. acs.org

The altered peptide repertoire model is a key hypothesis explaining how abacavir triggers hypersensitivity in HLA-B57:01 carriers. guidelines.org.aukoreamed.orgmdpi.compharmgkb.org This model suggests that abacavir binds within the peptide-binding groove of HLA-B57:01, altering its specificity and consequently changing the repertoire of self-peptides presented to T cells. guidelines.org.aupnas.orgnih.govmdpi.comnih.gov These novel self-peptides, which were not presented during the development of T-cell tolerance, are then recognized as foreign by CD8+ T cells, leading to an immune response. guidelines.org.aupnas.orgnih.gov This effectively creates a "neo-antigen" or an "altered self" that drives polyclonal CD8 T-cell activation. mdpi.comnih.gov

Experimental data, including crystallography and peptide-elution studies, support that unmodified abacavir binds non-covalently to the peptide-binding groove of HLA-B57:01. guidelines.org.aunih.govkoreamed.orgnih.gov This binding occurs within the antigen-binding cleft, specifically reaching into the F-pocket, a region typically occupied by the C-terminal amino acid of bound peptides. pnas.orgnih.govnih.gov This non-covalent interaction with HLA-B57:01 is direct and does not require drug metabolism. nih.gov The binding of abacavir changes the shape and chemistry of the antigen-binding cleft, thereby altering which endogenous peptides can bind to HLA-B*57:01 and be presented to T cells. arupconsult.comnih.gov

Role of Specific HLA-B*57:01 Residues (Asp114, Ser116)

The mechanism by which HLA-B57:01 confers susceptibility to abacavir hypersensitivity involves the interaction of abacavir with specific residues within the peptide-binding groove of the HLA-B57:01 molecule. Abacavir binds non-covalently within the C, D, E, and F pockets of the HLA-B57:01 peptide binding groove. murdoch.edu.au Notably, abacavir directly interacts with two specific residues, Asp114 and Ser116, which are distinguishing features of HLA-B57:01 compared to HLA-B57:03. murdoch.edu.au This binding event alters the F pocket, located under the C-terminus of the bound peptide, and induces a change in the binding properties of HLA-B57:01. murdoch.edu.au

The binding of abacavir alters the peptide specificity of HLA-B57:01. murdoch.edu.au Studies have shown that in the presence of abacavir, peptides with small aliphatic C-terminal residues (such as Isoleucine, Leucine, Valine, and Alanine) are preferentially utilized as terminal anchor residues. murdoch.edu.aumurdoch.edu.au The specificity for the p7 position is also altered by abacavir binding. murdoch.edu.au Consequently, 20-45% of the peptides eluted from abacavir-treated HLA-B57:01 antigen-presenting cells are distinct from those recovered from untreated cells. murdoch.edu.au This phenomenon supports the altered peptide repertoire model of immune-mediated adverse drug reactions, which posits that the drug-induced presentation of novel self-peptides to T cells can trigger an immune response. murdoch.edu.au

Predictive Value of HLA-B*57:01 Testing

HLA-B57:01 testing has demonstrated significant predictive value in identifying individuals at high risk of developing abacavir hypersensitivity. Large studies have established the effectiveness of prospective HLA-B57:01 screening in preventing abacavir HSRs. scienceopen.com

The predictive value of HLA-B57:01 screening has been quantified in various studies. In predominantly white populations, exclusion of HLA-B57:01-positive patients from abacavir therapy reduced the number of clinically diagnosed hypersensitivity reactions by 56-96% and immunologically confirmed reactions by 100%. nih.gov The PREDICT-1 study, a prospective, randomized, and double-blind study, assessed the incidence of abacavir HSR in HIV-1-positive patients and demonstrated a 100% negative predictive value (NPV) and a 55% positive predictive value (PPV) for abacavir hypersensitivity syndrome (AHS). murdoch.edu.auplos.orgnih.gov A 100% negative predictive value means that individuals who test negative for HLA-B57:01 are highly unlikely to develop an immunologically confirmed HSR to abacavir. scienceopen.com While the positive predictive value indicates that a significant proportion of HLA-B57:01 carriers will develop HSR, it is important to note that not all individuals carrying the allele will experience a reaction; approximately 45% of individuals who carry HLA-B57:01 can tolerate abacavir. nih.gov This suggests that while the presence of HLA-B57:01 is necessary for true immune-mediated abacavir HSR, it is not sufficient on its own, implying that other factors may contribute to the development of the reaction. nih.govarupconsult.comaruplab.com

Data on the predictive value across different ethnic groups indicates that HLA-B*57:01 carriage is significantly associated with abacavir-induced hypersensitivity reactions in white, black, and Hispanic populations. researchgate.net Stronger associations are observed when hypersensitivity is diagnosed immunologically (patch testing) or using strict clinical criteria. researchgate.net Studies comparing the same diagnostic criteria across ethnic groups have shown no significant differences, suggesting that apparent lower sensitivity in some groups may be due to a higher rate of false-positive diagnoses. researchgate.net

Here is a table summarizing the predictive values observed in studies:

| Study/Population | Diagnostic Method | Negative Predictive Value (NPV) | Positive Predictive Value (PPV) |

| PREDICT-1 (predominantly white) murdoch.edu.auplos.orgnih.gov | Immunologically confirmed (patch test positive) | 100% | 55% |

| Predominantly white populations nih.gov | Clinically diagnosed | Not specified | 56-96% reduction in incidence |

| Predominantly white populations nih.gov | Immunologically confirmed | Not specified | 100% reduction in incidence |

| Various ethnic groups researchgate.net | Immunologically confirmed (patch testing) | 100% | 70% |

Clinical Implications of HLA-B*57:01 Genotyping

The strong association between HLA-B*57:01 and abacavir hypersensitivity has significant clinical implications, leading to widespread recommendations for genetic testing prior to initiating abacavir therapy. scienceopen.comnih.gov

Screening Recommendations and Guidelines

Routine screening for the HLA-B*57:01 allele is considered the standard of care before initiating abacavir-containing therapy in the developed world. nih.govnih.gov This recommendation is consistent across major health authorities and professional organizations, including the FDA, the US Department of Health and Human Services, the European Medicines Agency, the Clinical Pharmacogenetics Implementation Consortium (CPIC), and the Dutch Pharmacogenetics Working Group (DPWG). nih.govnih.govpharmgkb.org

Guidelines recommend that all abacavir-naive individuals be screened for the HLA-B57:01 allele before starting treatment. nih.govnih.govpharmgkb.org Screening is also recommended before reinitiating abacavir therapy if the patient's HLA-B57:01 status is unknown, even if they previously tolerated the drug. arupconsult.comnih.gov

The implementation of routine genetic screening for HLA-B*57:01 has been shown to significantly reduce the incidence of abacavir-induced hypersensitivity reactions. arupconsult.comaruplab.comnih.gov Studies have demonstrated a reduction in incidence from approximately 8% to less than 0.5% in abacavir-naïve patients following the implementation of screening. arupconsult.comaruplab.com

Management of HLA-B*57:01 Positive Individuals

For individuals who test positive for the HLA-B*57:01 allele, abacavir is generally not recommended and is considered contraindicated due to the significantly increased risk of developing a hypersensitivity reaction. nih.govnih.govpharmgkb.orgmims.compharmgkb.org

Guidelines from organizations like CPIC and DPWG strongly recommend prescribing an alternative antiretroviral medication for HLA-B*57:01-positive patients. nih.govnih.govpharmgkb.org Abacavir should only be considered in exceptional circumstances for these individuals, and only when the potential benefit, based on factors such as resistance patterns and treatment history, clearly outweighs the substantial risk of a severe, potentially fatal hypersensitivity reaction. nih.govnih.govpharmgkb.org

In any patient receiving abacavir, regardless of their HLA-B*57:01 status, the clinical diagnosis of a hypersensitivity reaction remains the basis for clinical decision-making. nih.gov If a hypersensitivity reaction is suspected, abacavir must be discontinued (B1498344) immediately. nih.gov Re-challenge with abacavir is contraindicated due to the risk of immediate and life-threatening reactions. scienceopen.comnih.gov

Even in resource-limited settings where HLA-B*57:01 genotyping may not be readily available, some have suggested initiating abacavir with appropriate clinical monitoring and patient counseling on the signs and symptoms of HSR, although this approach is at the clinician's discretion. nih.gov However, the strong evidence supporting the benefit of screening has led to its widespread adoption as the standard of care where feasible. nih.govnih.gov

Drug Interactions and Co Administration Studies

Metabolic Interaction Profile

The metabolic fate of abacavir (B1662851) is primarily governed by pathways distinct from the major cytochrome P450 (CYP) enzyme system. This metabolic profile contributes to a relatively low potential for interactions with many co-administered drugs.

Limited Potential for Cytochrome P450 (CYP) Enzyme Interactions

Abacavir is not significantly metabolized by cytochrome P450 enzymes, including major isoforms such as CYP3A4, CYP2C9, and CYP2D6. nih.govuni.luuni.lulabsolu.canih.govebi.ac.uknih.gov In vitro studies have indicated a limited potential for abacavir to inhibit CYP3A4 and CYP1A1. uni.luuni.lulabsolu.canih.govguidetopharmacology.orgwikipedia.org However, at clinically relevant concentrations, abacavir has generally been shown not to inhibit CYP2C9 or CYP2D6 enzymes. uni.lulabsolu.canih.govnih.gov Induction of hepatic metabolism by abacavir has not been observed in clinical studies. labsolu.canih.govguidetopharmacology.org Consequently, the likelihood of clinically significant drug interactions with medicinal products primarily metabolized by major P450 enzymes is considered low. uni.luuni.lulabsolu.canih.govnih.govguidetopharmacology.orglabshare.cnnih.gov

Interactions with Alcohol Dehydrogenase (ADH) and UGT Enzymes

Abacavir undergoes significant metabolism via cytosolic alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of inactive metabolites, a 5'-carboxylic acid metabolite and a 5'-glucuronide metabolite. uni.luuni.luebi.ac.uknih.govnih.govuni.lunih.govnih.govwikipedia.org

Co-administration of abacavir with ethanol (B145695) has been shown to alter abacavir metabolism. In a study involving HIV-infected males, co-administration of a single 600 mg dose of abacavir with 0.7 g/kg ethanol resulted in a statistically significant increase in abacavir AUC (by about 41%) and Cmax (by 15%), and a 26% increase in half-life. uni.lunih.govnih.gov Ethanol's effect is attributed to the inhibition of ADH. uni.luuni.lunih.gov Despite these pharmacokinetic changes, the findings were not considered clinically significant given the safety profile of abacavir. nih.govuni.lunih.govnih.gov Abacavir did not affect the pharmacokinetics of ethanol. uni.lunih.gov

Potent enzymatic inducers of UGT enzymes, such as rifampicin, phenobarbital, and phenytoin, may potentially lead to a slight decrease in abacavir plasma concentrations through UGT induction. uni.lulabsolu.canih.govwikipedia.org However, the clinical significance of these potential interactions is generally considered insufficient to warrant dosage adjustments based on available data. uni.luuni.lu

Interactions with Other Antiretroviral Agents

Abacavir is typically used as part of combination antiretroviral therapy. Studies have evaluated its interactions with other classes of antiretroviral drugs.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Clinical studies have demonstrated no clinically significant pharmacokinetic interactions between abacavir and other commonly co-administered NRTIs such as lamivudine (B182088) and zidovudine (B1683550). nih.govuni.luuni.lulabsolu.canih.govnih.govguidetopharmacology.orgwikipedia.org The co-administration of abacavir, lamivudine, and zidovudine has been a common triple-NRTI regimen.

However, some in vitro studies exploring drug transport mechanisms in peripheral blood mononuclear cells (PBMCs) have suggested potential interactions at the transporter level. One study indicated that abacavir reduced the accumulation of lamivudine, primarily the membrane-bound fraction. nih.gov Conversely, combinations of abacavir with tenofovir (B777) disoproxil fumarate (B1241708) or didanosine (B1670492) increased the accumulation of lamivudine. nih.gov None of the tested NRTI/NtRTI combinations altered the accumulation of abacavir or didanosine in these in vitro settings. nih.gov The clinical relevance of these in vitro transporter interactions is not fully elucidated and does not fully explain observations such as the high rate of virological failure reported in some studies when abacavir was combined with tenofovir disoproxil fumarate and lamivudine as a once-daily regimen, particularly in patients with high viral loads. labsolu.canih.gov

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Given that abacavir's metabolism involves limited CYP enzyme activity, there is considered to be little potential for significant interactions with NNRTIs, many of which are metabolized by or interact with the CYP system. uni.luuni.lulabsolu.canih.govnih.govlabshare.cnnih.govnih.gov In vitro studies have shown synergistic antiviral activity when abacavir is combined with the NNRTI nevirapine (B1678648). labsolu.caebi.ac.ukwikipedia.org

Protease Inhibitors (PIs)

Similar to NNRTIs, the limited involvement of major CYP enzymes in abacavir metabolism suggests a low potential for interactions with protease inhibitors, which are often substrates and/or inhibitors of CYP3A4. uni.luuni.lulabsolu.canih.govnih.govguidetopharmacology.orglabshare.cnnih.govnih.govnih.gov In vitro studies have indicated synergistic antiviral activity between abacavir and the PI amprenavir. labsolu.caebi.ac.ukwikipedia.org

Impact of Co-Administration on Mitochondrial Function

Nucleoside and nucleotide analogues, including abacavir, have been shown in vitro and in vivo to cause varying degrees of mitochondrial damage. europa.eunih.govmcaz.co.zwwho.int This mitochondrial toxicity is a recognized class effect of NRTIs. nih.gov

Research has investigated the impact of abacavir, alone and in combination with other NRTIs, on mitochondrial function. Studies using HepG2 human hepatoma cells demonstrated that abacavir (as carbovir) strongly impaired hepatocyte proliferation and increased lactate (B86563) and lipid production, although it did not induce mitochondrial DNA depletion in these specific experiments. researchgate.net

A study focusing on the acute effects of clinically relevant concentrations of NRTIs on mitochondrial function in hepatic cells found that the purine (B94841) analogues abacavir and didanosine produced an immediate and concentration-dependent inhibition of oxygen consumption and the activity of mitochondrial complexes I and III in the electron transport chain. oup.com This inhibition was associated with increased production of reactive oxygen species (ROS), decreased intracellular ATP levels, and a reduction in mitochondrial membrane potential, collectively undermining mitochondrial function. researchgate.netoup.com However, this interference alone did not compromise cell survival in this study. oup.com

Crucially, co-administration of abacavir or didanosine with concentrations of acetaminophen (B1664979) below those typically considered hepatotoxic significantly exacerbated the deleterious effects on mitochondrial function and compromised cellular viability. oup.com This synergistic effect was correlated with diminished glutathione (B108866) levels. oup.com The study concluded that the simultaneous presence of purine analogues like abacavir and low concentrations of acetaminophen significantly potentiates mitochondrial dysfunction, increasing the risk of liver injury. oup.com This suggests a mechanism where drugs that directly affect mitochondria, such as acetaminophen, are more likely to have their hepatotoxicity influenced by co-administration with purine analogues like abacavir. oup.com In contrast, co-administration of abacavir or didanosine with subtoxic concentrations of other hepatotoxic compounds like ritonavir, nevirapine, and ethanol did not enhance the effects on mitochondrial membrane potential or cell number. oup.com

Reports of mitochondrial dysfunction have also been noted in HIV-negative infants exposed in utero and/or post-natally to nucleoside analogues, predominantly with regimens containing zidovudine. efda.gov.etrwandafda.gov.rweuropa.eumcaz.co.zwwho.int The main adverse reactions reported in these cases include hematological disorders (anemia, neutropenia) and metabolic disorders (hyperlactatemia, hyperlipasemia), which are often transitory. rwandafda.gov.rweuropa.eumcaz.co.zwwho.int Late-onset neurological disorders have also been reported. rwandafda.gov.rwmcaz.co.zw While the clinical relevance of transient elevations in serum lactate levels sometimes observed in neonates and infants exposed to NRTIs in utero or peri-partum is unknown, it may be due to mitochondrial dysfunction. efda.gov.et

Studies evaluating the mitochondrial toxicity of NRTI combinations have shown unpredicted interactions with respect to toxicological endpoints. researchgate.net For instance, while tenofovir and lamivudine showed minimal toxicity alone, and attenuated didanosine-related cytotoxicity, they worsened the effects of abacavir (carbovir) and zidovudine in combination on mitochondrial parameters. researchgate.net This highlights the complexity of predicting mitochondrial impact based solely on individual drug profiles.

Research using monocyte-derived macrophages (MDMs) treated with combined antiretroviral therapy (cART) regimens, including one containing abacavir and lamivudine (Triumeq), observed that the abacavir-containing regimen caused mitochondrial dysfunction in MDMs. nih.gov Transcriptome sequencing revealed that this regimen had a significant impact on the dysregulation of several genes. nih.gov

Table 2 summarizes research findings on the impact of abacavir co-administration on mitochondrial function.

| Co-administered Agent/Context | Observed Mitochondrial Impact | Research Setting/Findings |

| Acetaminophen (subtoxic) | Exacerbated mitochondrial dysfunction, compromised cellular viability, diminished glutathione | In vitro study in HepG2 cells; synergistic effect on mitochondrial function and cell survival when co-administered with abacavir or didanosine oup.com |

| Other Hepatotoxic Agents (e.g., ritonavir, nevirapine, ethanol at subtoxic concentrations) | No enhanced effects on mitochondrial function or cell number | In vitro study in Hep3B cells; in contrast to acetaminophen, these agents did not exacerbate the effects of abacavir or didanosine on mitochondrial parameters oup.com |

| Other NRTIs (in combinations) | Variable and sometimes unpredicted effects on mitochondrial parameters | In vitro study in HepG2 cells; combinations involving abacavir (carbovir) showed toxic effects on mitochondrial endpoints, with interactions varying depending on the specific NRTI combination researchgate.net |

| In utero/Post-natal Exposure | Reports of mitochondrial dysfunction in HIV-negative infants | Clinical observations, predominantly with zidovudine-containing regimens, manifesting as hematological and metabolic disorders, and rarely late-onset neurological issues efda.gov.etrwandafda.gov.rweuropa.eumcaz.co.zwwho.int |

| Combined Antiretroviral Therapy (Triumeq) | Caused mitochondrial dysfunction in MDMs | In vitro study using monocyte-derived macrophages; abacavir-containing regimen (Triumeq) impacted mitochondrial function and gene expression nih.gov |

Clinical Efficacy and Virological Outcomes

Efficacy in Treatment-Naive Patients

The efficacy of abacavir (B1662851) sulfate (B86663) in individuals initiating antiretroviral therapy for the first time has been primarily demonstrated in combination regimens. who.inteuropa.eu

Triple NRTI Regimens

Studies have investigated the use of abacavir as part of triple NRTI regimens in treatment-naive patients. A regimen combining abacavir, lamivudine (B182088), and zidovudine (B1683550) has been shown to reduce viral load to undetectable levels in a proportion of patients, with results comparable to regimens including a protease inhibitor. researchgate.netijprajournal.com For instance, in studies involving treatment-naive adults, a combination of abacavir (300 mg twice daily) with lamivudine and zidovudine resulted in approximately 70% of patients achieving an undetectable viral load (<400 copies/ml) at 48 weeks in an intention-to-treat analysis. who.int This was associated with a corresponding increase in CD4 cell counts. who.int

However, some studies have indicated that triple NRTI regimens, including those with abacavir, may be less potent virologically compared to regimens containing NNRTIs or protease inhibitors in adult trials. hiv.govaidsmap.com An observational study noted that patients receiving a triple NRTI combination with abacavir as the third drug were significantly more likely to experience viral load rebound compared to those on efavirenz-based therapy, even after achieving initial viral suppression. aidsmap.com This suggests a potentially higher risk of virological failure with certain triple NRTI combinations. mcaz.co.zwrwandafda.gov.rw

Data on the efficacy of triple-NRTI regimens for treatment-naive children are limited, primarily coming from small observational studies. hiv.gov

Interactive Table 1: Virological Response in Treatment-Naive Adults on Abacavir-Containing Triple NRTI Regimen

| Regimen | Viral Load <400 copies/ml at 48 Weeks (ITT) | CD4 Increase at 48 Weeks |

| Abacavir + Lamivudine + Zidovudine | ~70% who.int | Corresponding rise who.int |

Abacavir Monotherapy Studies

Studies evaluating abacavir as monotherapy have shown initial antiviral activity. In dose-ranging studies in antiretroviral treatment-naive individuals, abacavir monotherapy at doses ranging from 600 to 1800 mg/day led to reductions in plasma HIV RNA levels and increases in CD4+ cell counts that were sustained for 12 to 24 weeks. ijprajournal.com For example, a phase II trial (CNAB-2002) investigating twice-daily abacavir monotherapy found a median reduction in plasma HIV-1 RNA level of over 1.5 log10 copies/ml by 4 weeks. nih.gov However, the efficacy of abacavir monotherapy was transient, and resistance emerged. ijprajournal.com Abacavir is not recommended for use as monotherapy due to the rapid development of resistance. wikipedia.orgnih.gov

Efficacy in Treatment-Experienced Patients (Salvage Therapy)

The efficacy of abacavir sulfate in treatment-experienced patients, particularly in the context of salvage therapy following virological failure, is generally lower compared to treatment-naive individuals. researchgate.netwho.int

Impact on Virological Suppression

In heavily NRTI-pretreated patients, the efficacy of abacavir is very low. who.inteuropa.eu The degree of benefit in a new combination regimen for treatment-experienced patients depends on the nature and duration of prior therapy, which may have selected for HIV-1 variants with cross-resistance to abacavir. who.inteuropa.eu

Studies in treatment-experienced adults have shown modest benefits in reducing viral load when abacavir is added to combination antiretroviral therapy. europa.eu For instance, in moderately exposed patients, adding abacavir resulted in a median change of -0.44 log10 copies/ml at 16 weeks. europa.eu

In salvage therapy regimens, achieving virological suppression can be challenging. A retrospective study in heavily pre-treated patients receiving salvage therapy including abacavir, an NNRTI, and one or two protease inhibitors showed a low virological success rate. nih.gov Only 43% of patients achieved a decrease of plasma HIV RNA > 0.5 log10 at 6 months, and only a small percentage achieved viral loads below 500 or 50 copies/ml. nih.gov

The effectiveness of salvage regimens containing abacavir can be influenced by baseline viral characteristics and prior treatment history. Studies have shown that patients with baseline HIV phenotypically sensitive to multiple drugs in the salvage regimen experienced significantly greater HIV load suppression. tandfonline.com

Interactive Table 2: Virological Response in Heavily Pre-treated Patients on Abacavir-Containing Salvage Therapy

| Regimen | HIV RNA Decrease > 0.5 log10 at 6 Months | HIV RNA < 500 copies/ml at 6 Months | HIV RNA < 50 copies/ml at 6 Months |

| Abacavir + NNRTI + PI(s) (Heavily Pre-treated) | 43% nih.gov | 2/23 patients nih.gov | 1/23 patients nih.gov |

Genotypic and Phenotypic Susceptibility Testing in Salvage Regimens

Genotypic and phenotypic susceptibility testing plays a crucial role in guiding the selection of effective salvage regimens, particularly in treatment-experienced patients with documented or suspected resistance. researchgate.nettandfonline.com

In clinical trials, isolates from patients experiencing virological failure on abacavir-containing regimens often showed either no NRTI-related changes or the selection of the M184V or M18I mutation. europa.eurwandafda.gov.rw The M184V or M18I mutation, commonly associated with lamivudine resistance, can also impact abacavir susceptibility. ijprajournal.com Reduced susceptibility to abacavir has been observed in clinical isolates from patients pre-treated with and resistant to other nucleoside inhibitors (except lamivudine and emtricitabine). viivhealthcare.com

Studies have shown that baseline phenotypic and genotypic evidence of multiple NRTI resistance is linked to significant decreases in virological response to abacavir treatment. ijprajournal.com In a study of salvage therapy including abacavir and nevirapine (B1678648), the lack of effect of abacavir was likely due to cross-resistance with lamivudine and zidovudine used in previous treatment. nih.gov

Phenotypic resistance testing can be a useful tool for selecting more effective salvage regimens. researchgate.net Patients with baseline HIV phenotypically sensitive to the drugs in the salvage regimen are more likely to achieve viral suppression. tandfonline.com

Long-Term Virological Outcomes

The durability of the antiviral effect of abacavir in treatment-naive patients is supported by long-term studies. For example, in study CNAAB 3003, the virological response observed at week 16 was sustained at week 48, with a high proportion of patients maintaining an undetectable viral load. who.int

However, the long-term efficacy of abacavir-based regimens can be influenced by factors such as baseline viral load and the specific combination used. There have been reports of a high rate of virological failure and early emergence of resistance when abacavir and lamivudine were combined with tenofovir (B777) disoproxil fumarate (B1241708) as a once-daily regimen, particularly in patients with high viral loads (>100,000 copies/ml). europa.eumcaz.co.zwrwandafda.gov.rw

Studies evaluating regimen simplification to triple nucleoside regimens including abacavir in patients with suppressed viral loads have shown a weak evidence of a higher incidence of virological failure compared to control groups (PI-based or NNRTI-based regimens). nih.gov While these regimens may offer advantages in terms of side effects, lipid profiles, and convenience, the potential for increased virological failure needs consideration, especially regarding the development of antiretroviral resistance. nih.gov

Long-term data with abacavir used as a once-daily regimen beyond 48 weeks is currently limited. europa.eu

Impact on HIV-1 Genotypic Mutations

Development of resistance to this compound is primarily linked to specific mutations in the reverse transcriptase gene of HIV-1. Four key mutations have been identified as being selected for by abacavir both in vitro and in vivo: K65R, L74V, Y115F, and M184V nih.govpenta-id.org. Among these, M184V and L74V are the most frequently observed in clinical isolates from patients treated with abacavir who.intfda.gov. The Y115F mutation is less common in patient samples compared to in vitro selections nih.gov.

The M184V mutation, commonly associated with resistance to lamivudine and emtricitabine (B123318), also contributes to reduced susceptibility to abacavir nih.govoup.com. While M184V alone confers high-level resistance to lamivudine, its impact on abacavir susceptibility can vary oup.com. Some studies suggest that the presence of M184V can lead to cross-resistance to abacavir, didanosine (B1670492), and zalcitabine (B1682364), although the clinical relevance for didanosine and zalcitabine may be controversial as some HIV-1 strains with M184V can remain susceptible to these drugs in phenotypic assays fda.govoup.com. The M184V mutation, when present with at least one other abacavir-selected mutation or with multiple thymidine (B127349) analogue-associated mutations (TAMs), is required for phenotypic resistance to abacavir europa.eueuropa.eu.

The K65R mutation can emerge with abacavir, although L74V is more frequently observed iasusa.org. K65R is also considered a signature mutation for tenofovir iasusa.org. The presence of K65R confers broad phenotypic cross-resistance among the NRTI mutations studied penta-id.org. When M184V is present with K65R, it results in cross-resistance between abacavir, tenofovir, didanosine, and lamivudine europa.eueuropa.eu.

The L74V mutation also contributes to abacavir resistance nih.gov. The combination of M184V and L74V leads to cross-resistance between abacavir, didanosine, and lamivudine europa.eueuropa.eu.

The Y115F mutation, while less common in clinical isolates, has been reported to be occasionally associated with K65R, L74V, and M184V mutations asm.org. It causes a reduction in susceptibility to abacavir and has a smaller effect on tenofovir susceptibility asm.org.

The emergence of these mutations and the resulting resistance profile can be influenced by the specific combination of NRTIs used in therapy. For instance, the co-administration of zidovudine with abacavir has been shown to significantly reduce the selection of both K65R and L74V mutations compared to abacavir used without zidovudine penta-id.org. In contrast, the resistance pathway selected by abacavir-containing regimens does not appear to be significantly altered by concurrent lamivudine use alone penta-id.org.

Resistance to abacavir has also been observed in the context of NRTI multidrug resistance patterns, such as the Q151M complex and amino acid insertions between codons 67 and 70 of the reverse transcriptase nih.govnatap.org.

Detailed research findings indicate that the level of abacavir resistance is often related to the accumulation of specific mutations. While the presence of one or two abacavir-associated mutations may only modestly increase phenotypic resistance, higher levels of resistance are typically observed with the presence of M184V along with other abacavir-selected mutations or multiple TAMs oup.comeuropa.eueuropa.eunatap.org. Studies have shown that the combination of M184V and zidovudine resistance mutations can have a synergistic effect on abacavir resistance nih.gov.

The following table summarizes some of the key mutations associated with abacavir resistance and their impact:

| Mutation | Frequency in Clinical Isolates | Associated Cross-Resistance | Notes |

| M184V | Most frequent who.intfda.gov | Lamivudine, Emtricitabine, Didanosine, Zalcitabine (variable clinical relevance), Tenofovir (with K65R), Didanosine (with L74V), Lamivudine (with L74V) fda.govoup.comeuropa.eueuropa.eu | Often the initial mutation selected; required for phenotypic resistance with other mutations or TAMs europa.eueuropa.eunatap.org |

| L74V | Frequently observed who.intfda.gov | Didanosine, Lamivudine, Abacavir (with M184V), Didanosine (with M184V), Lamivudine (with M184V) europa.eueuropa.eu | More common than K65R with abacavir iasusa.org |

| K65R | Less common europa.eu | Broad NRTI cross-resistance; Abacavir (with M184V), Tenofovir (with M184V), Didanosine (with M184V), Lamivudine (with M184V) penta-id.orgeuropa.eueuropa.eu | Signature mutation for tenofovir; can emerge with abacavir iasusa.org |

| Y115F | Rarely observed nih.goveuropa.eu | Abacavir, Tenofovir (smaller effect) asm.org | Less common in clinical isolates compared to in vitro nih.gov |

| TAMs | Associated with ZDV use penta-id.org | Varies depending on specific TAMs; contribute to phenotypic abacavir resistance with M184V europa.eu | Not selected by abacavir alone penta-id.org |

| Q151M complex | Associated with multidrug resistance nih.govnatap.org | Abacavir and other NRTIs nih.govnatap.org | - |

| Insertions between codons 67 and 70 | Associated with multidrug resistance nih.govnatap.org | Abacavir and other NRTIs nih.govnatap.org | - |

This table provides a summary of key findings regarding abacavir resistance mutations based on the provided search results.

Mitochondrial Toxicity Research

Cellular Mechanisms of Mitochondrial Dysfunction

Studies have investigated the specific ways abacavir (B1662851) sulfate (B86663) can influence mitochondrial function at the cellular level.

Abacavir has been shown to induce a concentration-dependent inhibition of oxygen consumption and the activity of mitochondrial complexes I and III in hepatic cells. researchgate.netoup.comnih.gov This inhibition suggests a direct interference with the electron transport chain, a critical component of mitochondrial respiration and ATP production. researchgate.netoup.comnih.govbiomedpharmajournal.org

Inhibition of mitochondrial complexes I and III by abacavir can lead to an increase in the production of reactive oxygen species (ROS). researchgate.netoup.comnih.gov Mitochondria are a major source of ROS production within cells, primarily as a byproduct of the electron transport chain. nih.govfrontiersin.orgplos.orgmdpi.com Excessive ROS can cause oxidative stress, potentially damaging cellular components, including mitochondrial DNA, proteins, and lipids. nih.govahajournals.org

Research indicates that abacavir can cause a reduction in mitochondrial membrane potential. researchgate.netoup.comnih.gov The mitochondrial membrane potential is crucial for ATP synthesis through oxidative phosphorylation. litfl.com Changes in this potential can disrupt the proton gradient necessary for ATP synthase activity, further contributing to mitochondrial dysfunction. researchgate.netoup.comnih.gov

Unlike some other NRTIs, abacavir has generally shown a low potential for causing mitochondrial DNA (mtDNA) depletion. psychrights.orgresearchgate.netnih.govnih.gov mtDNA encodes essential subunits of the mitochondrial oxidative phosphorylation system, and its depletion can significantly impair mitochondrial function. psychrights.orgoup.com Studies in various human cell types, including hepatic and skeletal muscle cells, have demonstrated that abacavir does not significantly change mtDNA levels under experimental conditions where other NRTIs caused substantial depletion. asm.orgnih.govnih.gov Carbovir (B1146969) triphosphate, the active metabolite of abacavir, has been identified as a weak inhibitor of DNA polymerase gamma (Pol-γ), the enzyme responsible for mtDNA replication, which aligns with the observation of minimal mtDNA depletion. nih.govoncohemakey.commdpi.comoup.comnih.gov

Mitochondrial Membrane Potential Changes

Differential Mitochondrial Effects Compared to Other NRTIs

The mitochondrial effects of abacavir sulfate differ in nature and potency when compared to other NRTIs. While some NRTIs, such as zalcitabine (B1682364) (ddC), didanosine (B1670492) (ddI), and stavudine (B1682478) (d4T), are potent inhibitors of mtDNA synthesis and can cause significant mtDNA depletion, abacavir, along with lamivudine (B182088) and tenofovir (B777), shows a much lower potential for this effect. asm.orgnatap.orgnih.govnih.govoup.comasm.org